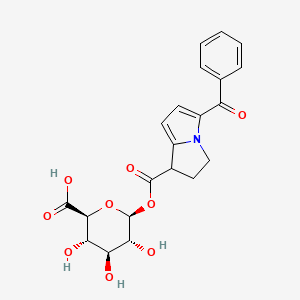
rac Ketorolac Acyl-b-D-glucuronide(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Ketorolac Acyl-b-D-glucuronide: is a metabolite of Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of Ketorolac with glucuronic acid under specific conditions that promote the formation of the acyl-glucuronide bond.
Industrial Production Methods: In an industrial setting, the synthesis of rac Ketorolac Acyl-b-D-glucuronide typically involves large-scale chemical reactions using reactors designed to handle the necessary reagents and conditions.
Types of Reactions:
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Ketorolac Acyl-b-D-glucuronide can form oxidized derivatives.
Reduction: Reduced forms of the compound may be produced.
Substitution: Substituted derivatives with different functional groups can be generated.
Scientific Research Applications
Chemistry: The compound is used in chemical research to study the metabolism and biotransformation of Ketorolac. Biology: It is used in biological studies to understand the pharmacokinetics and pharmacodynamics of Ketorolac. Medicine: In medical research, it helps in investigating the efficacy and safety of Ketorolac as an NSAID. Industry: The compound is used in the pharmaceutical industry to develop new formulations and improve the delivery of Ketorolac.
Molecular Targets and Pathways Involved:
Molecular Targets: The compound interacts with enzymes involved in the metabolism of Ketorolac, such as UDP-glucuronosyltransferase (UGT) enzymes.
Pathways: The glucuronidation pathway is a key metabolic pathway where Ketorolac is conjugated with glucuronic acid to form rac Ketorolac Acyl-b-D-glucuronide.
Comparison with Similar Compounds
Ketoprofen Acyl-b-D-glucuronide
Ibuprofen Acyl-b-D-glucuronide
Naproxen Acyl-b-D-glucuronide
Uniqueness: Unlike other NSAID metabolites, rac Ketorolac Acyl-b-D-glucuronide is specifically involved in the glucuronidation pathway, which is crucial for the drug's elimination from the body.
Properties
Molecular Formula |
C21H21NO9 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO9/c23-14(10-4-2-1-3-5-10)13-7-6-12-11(8-9-22(12)13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-7,11,15-18,21,24-26H,8-9H2,(H,27,28)/t11?,15-,16-,17+,18-,21-/m0/s1 |
InChI Key |
OAKSFFKSMVSYJD-RVLIQFCMSA-N |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


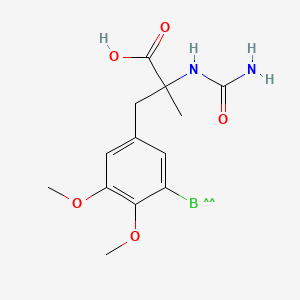
![N1-(6-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15353901.png)
![N-tert-butyl-4-[2-(dimethoxymethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B15353908.png)
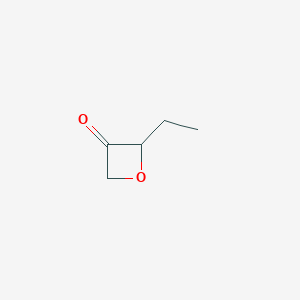
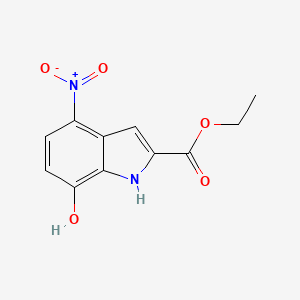
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B15353921.png)

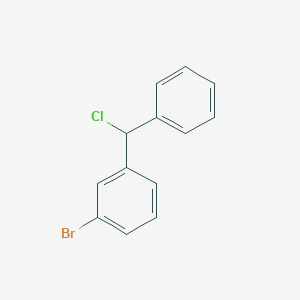
![2-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15353938.png)
![(8R,9S,13S,14R)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15353941.png)
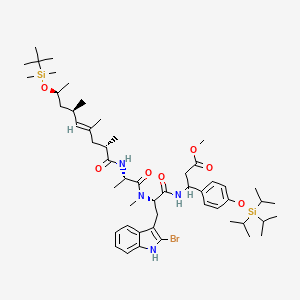
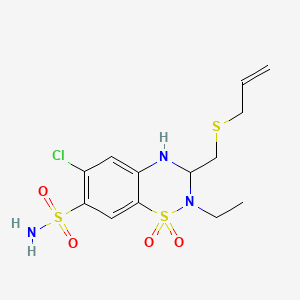
![[(2R,3R,4S,5S)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate](/img/structure/B15353962.png)
![methyl (3R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15353980.png)
